molecular formula C25H27N3O5S B11432839 3-(2,4-dimethoxyphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2,4-dimethoxyphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11432839
M. Wt: 481.6 g/mol
InChI Key: KORDUJBFZSKNSA-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, ethoxy, and carbonitrile, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: The initial step often involves the condensation of 2,4-dimethoxybenzaldehyde with appropriate amines to form Schiff bases.

    Cyclization: The Schiff bases undergo cyclization reactions in the presence of sulfur-containing reagents to form the thiadiazine ring.

    Functional Group Modifications:

    Final Assembly:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(2,4-Dimethoxyphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the carbonitrile group, forming various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components, such as amines and carboxylic acids.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(2,4-dimethoxyphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and overall reactivity, making each unique in its applications and properties.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C25H27N3O5S/c1-5-33-21-9-6-16(10-23(21)32-4)18-12-24(29)28-14-27(15-34-25(28)19(18)13-26)20-8-7-17(30-2)11-22(20)31-3/h6-11,18H,5,12,14-15H2,1-4H3

InChI Key

KORDUJBFZSKNSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=C(C=C(C=C4)OC)OC)OC

Origin of Product

United States

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